2-Bromoethylamine hydrobromide
Overview
Description
2-Bromoethylamine hydrobromide is an organic compound with the molecular formula C₂H₇Br₂N. It appears as a white to pale brown crystalline powder and is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Biochemical Analysis
Biochemical Properties
2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These reactions suggest that this compound interacts with enzymes involved in alkylation and cyclodeamination processes.
Molecular Mechanism
The molecular mechanism of this compound is largely dependent on the specific biochemical reactions it is involved in. For instance, in the synthesis of thiazolines and thiazines, it may act as an alkylating agent, donating an ethyl group to thioamides . This could potentially lead to changes in gene expression or enzyme activity, depending on the specific biomolecules it interacts with.
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a melting point of 170-175°C . Its stability suggests that it may have consistent effects over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. It has been reported that the LD50 in rats is greater than 200 - 2000 mg/kg , suggesting that it may have low toxicity.
Metabolic Pathways
Given its role in the synthesis of thiazolines and thiazines, it may interact with enzymes involved in these pathways .
Transport and Distribution
Its solubility in water suggests that it may be readily transported and distributed in aqueous environments within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethylamine hydrobromide can be synthesized through several methods:
From Ethanolamine and Hydrobromic Acid: This method involves the reaction of ethanolamine with hydrobromic acid.
From Ethyleneimine and Hydrogen Bromide: Ethyleneimine is reacted with hydrogen bromide, resulting in the formation of this compound.
Industrial Production Methods: Industrial production typically involves the reaction of ethanolamine with hydrobromic acid. The process includes cooling, stirring, and controlled addition of reactants, followed by crystallization and purification steps .
Chemical Reactions Analysis
2-Bromoethylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Alkylation Reactions: It can be used to alkylate amines, phosphines, and other nucleophiles.
Cyclization Reactions: It can form cyclic compounds such as thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and phosphines.
Catalysts: Cesium hydroxide is often used in alkylation reactions.
Major Products:
Thiazolines and Thiazines: Formed through cyclization reactions.
Optically Active Tertiary Phosphines: Formed via P-alkylation of secondary phosphines.
Scientific Research Applications
2-Bromoethylamine hydrobromide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromoethylamine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in various synthetic processes, including the formation of cyclic compounds and alkylation of nucleophiles .
Comparison with Similar Compounds
2-Chloroethylamine Hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine Hydrobromide: Contains an additional carbon atom in the alkyl chain.
Uniqueness: 2-Bromoethylamine hydrobromide is unique due to its specific reactivity and applications in forming cyclic compounds and alkylating various nucleophiles. Its solubility and stability also make it a valuable intermediate in organic synthesis and pharmaceutical applications .
Properties
CAS No. |
2576-47-8 |
---|---|
Molecular Formula |
C2H7Br2N |
Molecular Weight |
204.89 g/mol |
IUPAC Name |
2-bromoethanamine;hydron;bromide |
InChI |
InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H |
InChI Key |
WJAXXWSZNSFVNG-UHFFFAOYSA-N |
SMILES |
C(CBr)N.Br |
Canonical SMILES |
[H+].C(CBr)N.[Br-] |
Appearance |
White Solid |
melting_point |
342 to 345 °F (NTP, 1992) |
2576-47-8 | |
physical_description |
Crystals. (NTP, 1992) |
Pictograms |
Acute Toxic; Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
107-09-5 (Parent) |
solubility |
Soluble (NTP, 1992) |
Synonyms |
2-Bromoethylamine Hydrobromide; 1-Amino-2-bromoethane Hydrobromide; 2-Aminoethyl Bromide Hydrobromide; 2-Bromoethylammonium Bromide; β-Bromoethylamine Hydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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